molecular formula C6H2F6N2O B1496169 2,6-Bis(trifluoromethyl)pyrimidin-4-ol CAS No. 884-30-0

2,6-Bis(trifluoromethyl)pyrimidin-4-ol

Cat. No. B1496169
CAS RN: 884-30-0
M. Wt: 232.08 g/mol
InChI Key: CQGVQUGHJJPUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis(trifluoromethyl)pyrimidin-4-ol is a chemical compound with the molecular formula C6H2F6N2O . It is used for industrial and scientific research purposes .


Synthesis Analysis

In a study, 17 novel pyrimidine derivatives containing an amide moiety were synthesized . Another study reported the synthesis of a series of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .


Molecular Structure Analysis

The molecular structure of 2,6-Bis(trifluoromethyl)pyrimidin-4-ol is characterized by the presence of two trifluoromethyl groups attached to the pyrimidine ring .

Scientific Research Applications

Antifungal Applications

2,6-Bis(trifluoromethyl)pyrimidin-4-ol: derivatives have shown promising results as antifungal agents. They exhibit good in vitro antifungal activities against a range of fungi such as Botryosphaeria dothidea, Phomopsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum . These compounds could potentially be developed into new fungicides that help manage crop diseases and reduce agricultural losses.

Insecticidal Properties

These derivatives also display moderate insecticidal activities. They have been tested against pests like Mythimna separata and Spodoptera frugiperda, showing effectiveness at certain concentrations . This suggests their potential use in developing safer and more environmentally friendly insecticides for agricultural purposes.

Anticancer Research

In the field of medicinal chemistry, 2,6-Bis(trifluoromethyl)pyrimidin-4-ol derivatives have indicated certain anticancer activities. They have been evaluated against cancer cell lines such as PC3, K562, Hela, and A549, showing promising results that warrant further investigation .

Photocatalysis

Compounds containing the 2,6-Bis(trifluoromethyl)pyrimidin-4-ol moiety are used in the synthesis of Ir (III) complexes. These complexes are suitable for use in photocatalysis, which is a critical process in organic synthesis and environmental remediation .

Phosphorescent OLEDs

The same Ir (III) complexes mentioned above are also applicable in the development of phosphorescent OLEDs (Organic Light Emitting Diodes). This application is significant in the field of display technology and lighting systems .

Agrochemical Design

The pyrimidine core of 2,6-Bis(trifluoromethyl)pyrimidin-4-ol is an active fragment in the design of biologically active molecules. It is widely used in the design of pesticides and pharmaceutical molecules, plant growth regulation, and other biological activities .

Synthesis of Active Pharmaceutical Ingredients

This compound serves as a key structural motif in the synthesis of various active pharmaceutical ingredients. Its unique properties contribute to the development of new drugs with potential therapeutic applications .

Fungicidal Activity

Derivatives of 2,6-Bis(trifluoromethyl)pyrimidin-4-ol containing a pyridin-2-yloxy moiety have been designed and synthesized, showing significant fungicidal activity. This opens up possibilities for creating more effective and targeted fungicides .

Safety and Hazards

The safety data sheet for 2,6-Bis(trifluoromethyl)pyrimidin-4-ol recommends avoiding dust formation and contact with skin and eyes. In case of inhalation, move the victim into fresh air and give artificial respiration if necessary .

properties

IUPAC Name

2,4-bis(trifluoromethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F6N2O/c7-5(8,9)2-1-3(15)14-4(13-2)6(10,11)12/h1H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGVQUGHJJPUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287887
Record name 2,6-bis(trifluoromethyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

884-30-0
Record name NSC53129
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53129
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-bis(trifluoromethyl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Bis(trifluoromethyl)pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
2,6-Bis(trifluoromethyl)pyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
2,6-Bis(trifluoromethyl)pyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
2,6-Bis(trifluoromethyl)pyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
2,6-Bis(trifluoromethyl)pyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
2,6-Bis(trifluoromethyl)pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.